molecular formula C7H18ClN B161466 n,n-Diethyl-n-methylethanaminium chloride CAS No. 10052-47-8

n,n-Diethyl-n-methylethanaminium chloride

Cat. No. B161466
CAS RN: 10052-47-8
M. Wt: 151.68 g/mol
InChI Key: NIUZJTWSUGSWJI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of reagents such as thionyl chloride and dimethylformamide, which can be efficient for the synthesis of acyl azides from carboxylic acids and nitriles from oximes . Additionally, the use of chlorosulfinyl compounds as condensing agents provides an efficient route to various products, including azetidinones and unsaturated amides . These methods could potentially be adapted for the synthesis of N,N-diethyl-n-methylethanaminium chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, N-Carboxymethyl-N,N-diethylethanaminium chloride dihydrate, has been determined, showing a hydrogen-bonded corrugated ribbon structure with the quaternary ammonium ions attached by donor hydrogen bonds to water molecules . This information suggests that N,N-diethyl-n-methylethanaminium chloride may also form hydrogen bonds and have a significant interaction with water, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving quaternary ammonium compounds. For instance, N,N,N',N'-tetramethylethylenediaminium-N,N'-disulfonic acid chloride is used as a catalyst for the synthesis of organic compounds such as 4H-pyrano[2,3-c]pyrazoles, α-carbamatoalkyl-β-naphthols, and α-amidoalkyl-β-naphthols . These reactions are carried out under green, solvent-free, and mild conditions, indicating that quaternary ammonium compounds can be versatile catalysts in organic synthesis. This versatility might extend to N,N-diethyl-n-methylethanaminium chloride in similar reactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of N,N-diethyl-n-methylethanaminium chloride, they do provide information on related compounds. For example, the crystal structure analysis of a related compound suggests that it is likely to be hygroscopic and form stable hydrates . The reactivity of these compounds as dehydrating agents or catalysts in organic synthesis also indicates that they are likely to be reactive towards nucleophiles and could participate in a variety of chemical transformations .

Scientific Research Applications

Chemical Modification of Biopolymers

The chemical modification of xylan, a biopolymer, into various ethers and esters showcases the potential application of derivatives like N,N-Diethyl-N-methylethanaminium chloride in developing new materials with specific properties. This modification process, involving reactions with sodium monochloroacetate and similar compounds, aims to enhance the functional attributes of biopolymers, such as xylan esters. These esters can form nanoparticles suitable for drug delivery applications, indicating the role of such chemicals in medicinal chemistry and materials science. The study by Petzold-Welcke et al. (2014) highlights the diverse applications of chemically modified xylan, including as paper strength additives, flocculation aids, and antimicrobial agents, demonstrating the broad utility of N,N-Diethyl-N-methylethanaminium chloride in research and industrial applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Electrochemical Water Treatment

In the context of electrochemical processes, the use of chloride and bromide ions is crucial for the treatment of contaminated water. Radjenovic and Sedlak (2015) discuss the complexities involved in electrochemical oxidation, particularly how the presence of chloride ions affects the formation of toxic byproducts. This underlines the significance of understanding the role of compounds like N,N-Diethyl-N-methylethanaminium chloride in water treatment technologies, emphasizing the need for innovative solutions to minimize the formation of harmful byproducts while enhancing the efficacy of electrochemical treatment methods (Radjenovic & Sedlak, 2015).

Environmental and Health Considerations

While not directly related to N,N-Diethyl-N-methylethanaminium chloride, studies on the environmental and health impacts of similar chloride-containing compounds provide valuable insights into the potential implications of widespread chemical use. For instance, the review by Tsai (2013) on the herbicide paraquat delves into the environmental and health risks associated with chlorinated compounds, emphasizing the need for stringent regulatory measures and safe handling practices to mitigate adverse effects (Tsai, 2013).

Safety And Hazards

According to the safety data sheet, “n,n-Diethyl-n-methylethanaminium chloride” can cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

triethyl(methyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUZJTWSUGSWJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-57-8 (Parent)
Record name N,N-Diethyl-N-methylethanaminium chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0044498
Record name N,N-Diethyl-N-methylethanaminium chloride
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Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylmethylammonium chloride

CAS RN

10052-47-8
Record name Triethylmethylammonium chloride
Source CAS Common Chemistry
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Record name N,N-Diethyl-N-methylethanaminium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1)
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Record name N,N-Diethyl-N-methylethanaminium chloride
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Record name Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1)
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Record name N,N-DIETHYL-N-METHYLETHANAMINIUM CHLORIDE
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